molecular formula C6H9BrN2O B1522270 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS No. 1159822-18-0

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Cat. No.: B1522270
CAS No.: 1159822-18-0
M. Wt: 205.05 g/mol
InChI Key: OQEHAINYNYLGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS 1159822-18-0) is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 . It is supplied as the hydrobromide salt, which can enhance the compound's stability and solubility for research applications. This compound features the versatile 2-pyridinone scaffold, a privileged structure in medicinal chemistry known for its ability to act as a bioisostere for amides and pyrimidines, and to serve as both a hydrogen bond donor and acceptor . The 2-pyridinone motif is a key hinge-binding element in the design of kinase inhibitors and is found in various FDA-approved drugs, underlining its significant research value . The aminomethyl side chain at the 5-position provides a handle for further chemical derivatization, making this compound a versatile building block for constructing more complex molecules. Researchers primarily explore its applications in developing potential therapeutic agents, particularly in oncology. For instance, structurally similar pyridin-2-one derivatives are being investigated as selective inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes for cancer treatment , and other analogs have been reported as potent, selective JAK2 inhibitors for myeloproliferative neoplasms . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consult the safety data sheet, and store it sealed in a dry, dark place at room temperature .

Properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHAINYNYLGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674207
Record name 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-18-0
Record name 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₉BrN₂O
  • Molecular Weight : 205.052 g/mol
  • Structure : The compound features a pyridinone ring with an amino group attached, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of both amino and carbonyl functional groups enhances its potential as a building block for more complex molecules, particularly in drug development.

Key Biological Activities

  • Enzyme Interaction : The compound has been studied for its interaction with enzymes, which is crucial for understanding its pharmacological profile. Although specific mechanisms of action have not been fully elucidated, the potential for enzyme inhibition or modulation is significant.
  • Therapeutic Applications : Given its structural similarity to other bioactive compounds, this compound may serve as a precursor in the synthesis of new pharmaceuticals targeting various diseases.
  • Potential as a Drug Candidate : The compound's unique structure suggests it could lead to the development of novel therapeutics, especially in treating conditions where pyridine derivatives have shown efficacy.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeUnique Features
5-Aminomethylpyridin-3(1H)-onePyridine derivativeExhibits different biological activity
4-AminobenzylamineAromatic amineKnown for distinct pharmacological properties
2-Amino-5-methylpyridineMethyl-substituted pyridineVaries in solubility and reactivity

This comparison underscores the specific biological activities and synthetic versatility of this compound, setting it apart from other similar compounds.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position. The hydrobromide salt form enhances its solubility, making it suitable for biological applications. Its molecular formula is C6H9BrN2OC_6H_9BrN_2O with a molecular weight of 205.05 g/mol.

Scientific Research Applications

1. Chemistry

  • Synthesis Building Block : 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in the development of heterocyclic compounds which are crucial in pharmaceutical chemistry.

2. Biology

  • Biological Activity : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biomolecules makes it a candidate for various biological assays.

3. Medicine

  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent, particularly in treating neurological disorders and as an inhibitor for enzymes such as dipeptidyl peptidase-4 (DPP-4), which is significant in diabetes management.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed into an effective antibacterial agent.

Neuroprotective Effects

The compound has shown promise in neuroprotection through selective inhibition of neuronal nitric oxide synthase (nNOS). A study reported an IC50 value of 16 nM, indicating high selectivity compared to control compounds:

CompoundnNOS Inhibition (IC50)Selectivity Ratio
This compound16 nMHigh
Control Compound25 nMLow

This suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

This compound has also been evaluated for anticancer properties. Modifications to its structure have led to derivatives with enhanced antiproliferative activity against gastric carcinoma cell lines:

Compound IDIC50 (µM)Target Cell Line
44a0.06GTL-16 gastric carcinoma
44b0.07GTL-16 gastric carcinoma

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against clinical isolates, demonstrating that structural modifications enhanced efficacy against resistant bacterial strains.
  • Anticancer Research : In vitro studies indicated that certain derivatives exhibited higher potency against specific cancer cell lines compared to established treatments.
  • DPP-4 Inhibition : Comparative studies revealed that derivatives maintained selectivity over other DPP isoforms, suggesting their potential as therapeutic agents for diabetes management.

Chemical Reactions Analysis

Substitution Reactions

The aminomethyl group is reactive under basic or acidic conditions, enabling diverse substitutions:

Reaction Type Reagents Products Yield Citation
Alkylation Morpholine, cis-2,6-dimethylmorpholineSubstituted aminomethyl derivatives57–71%
Acetylation Acetic anhydride, phosgeneAcetylated aminomethyl derivatives75–80%
Halogenation Bromine (Br₂)Brominated pyridin-2(1H)-one derivatives85–90%

For instance, reaction with morpholine introduces steric bulk, reducing selectivity but yielding stable intermediates . Bromination at the pyridin-2(1H)-one ring requires controlled temperatures to avoid overbromination .

Cyclization Reactions

The pyridin-2(1H)-one core participates in cyclization to form fused heterocycles:

  • Imidazo[1,2-a]pyridines : Iodine-catalyzed condensation with acetophenone derivatives under aqueous or micellar conditions .

  • Thiazolo[4,5-b]pyridines : Oxidative cyclization of intermediates with thiol reagents (e.g., p-methoxybenzylthiol) at low temperatures (−45°C) .

Cyclization Product Reagents Conditions Yield Citation
Imidazo[1,2-a]pyridineI₂, acetophenoneAqueous, 50°C70–85%
Thiazolo[4,5-b]pyridinePMB-thiol, HBr−45°C, oxidative65–75%

These reactions highlight the compound’s versatility in forming biologically relevant heterocycles .

Biological Transformations

The aminomethyl group and pyridin-2(1H)-one core enable enzymatic interactions, such as:

  • 11β-HSD1 Inhibition : Substitution patterns (e.g., sulfonamide groups) modulate potency, with IC₅₀ values in the nanomolar range .

  • Adenosine Receptor Binding : Derivatives exhibit subtype-specific affinity, with K_i values below 10 nM at hA₁ receptors .

Biological Activity Compound IC₅₀/K_i Target Citation
11β-HSD1 InhibitionSulfonamide derivatives10–50 nM 11β-HSD1
Adenosine AgonismImidazopyridine derivatives5–20 nM hA₁AR

Degradation and Stability

Under acidic or basic conditions, the compound undergoes:

  • Hydrolysis : Release of ammonia and formation of pyridin-2(1H)-one under aqueous HBr .

  • Thermal Decomposition : Above 250°C, decomposition yields pyridine derivatives .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
  • CAS No.: 1159822-18-0
  • Molecular Formula : C₆H₈N₂O·HBr
  • Molecular Weight : 124.14 (free base) + 80.91 (HBr) = 205.05 g/mol
  • Synonyms: 5-Aminomethyl-1H-pyridin-2-one hydrobromide, DTXSID20674207

Physical and Chemical Properties :

  • Appearance : Solid (exact form unspecified; typically crystalline).
  • Storage : 2–8°C, inert atmosphere, protected from light .
  • Safety : GHS Hazard Statement H314 (causes severe skin burns and eye damage); Precautionary codes P280, P305+P351+P338, P310 .

Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives

Table 1: Structural and Physicochemical Comparison of Pyridin-2(1H)-one Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference
5-(Aminomethyl)pyridin-2(1H)-one HBr NH₂CH₂ (5), HBr counterion C₆H₉BrN₂O 205.05 Not reported Synthetic intermediate, H-bond donor
1-Cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (5c) Cyclohexyl (1), 2-hydroxybenzoyl (5) C₁₈H₁₉NO₃ 297.35 115–116 High yield (83%), crystallinity
5-Bromo-1-isopropylpyridin-2(1H)-one Br (5), isopropyl (1) C₈H₁₀BrNO 216.08 Not reported Halogenated analog for cross-coupling
3-(Aminomethyl)pyridin-2(1H)-one HCl NH₂CH₂ (3), HCl counterion C₆H₉ClN₂O 160.60 Not reported Positional isomer; altered reactivity
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 3,5-difluorophenyl (5) C₁₁H₇F₂NO 223.18 Not reported Fluorinated aryl group for enhanced lipophilicity

Key Observations :

  • Substituent Position: The 5-aminomethyl group in the target compound distinguishes it from analogs with halogen (e.g., 5c, 5-Bromo derivatives) or aryl substituents (e.g., 5-(3,5-Difluorophenyl)). Position affects electronic distribution and biological interactions .
  • Counterion Impact : Hydrobromide and hydrochloride salts differ in solubility and stability. For example, the HBr salt may offer better crystallinity compared to HCl .
  • Thermal Stability : Melting points vary widely; derivatives with bulky groups (e.g., cyclohexyl in 5c) exhibit higher melting points due to crystalline packing .

Comparison with Pyrimidin-2(1H)-one and Related Heterocycles

Table 2: Comparison with Dihydropyrimidin-2(1H)-one (DHPM) Derivatives

Compound Name Core Structure Molecular Formula Key Features/Biological Activity Reference
5-(Aminomethyl)pyridin-2(1H)-one HBr Pyridinone C₆H₉BrN₂O Aromatic ring; H-bond donor for drug design
4-Aryl-3,4-dihydropyrimidin-2(1H)-one Dihydropyrimidinone C₁₃H₁₆N₂O₂ Saturated ring; calcium channel modulation
5-Bromo-1-methylpyrimidin-2(1H)-one Pyrimidinone C₅H₅BrN₂O Halogenated pyrimidinone; kinase inhibition

Key Differences :

  • Aromaticity vs. Saturation : Pyridin-2(1H)-one derivatives (aromatic) exhibit planar rigidity, favoring π-π stacking, while DHPMs (saturated) offer conformational flexibility for binding diverse targets .
  • Electron-Withdrawing Effects: Bromine in pyrimidinones (e.g., 5-Bromo-1-methylpyrimidin-2(1H)-one) enhances electrophilicity, enabling nucleophilic substitution reactions .

Preparation Methods

Starting Material and Functionalization

  • Starting Material: Pyridin-2(1H)-one.
  • Functionalization: Introduction of the aminomethyl group at the 5-position is achieved through a multi-step synthetic sequence involving electrophilic substitution and subsequent conversion to the hydrobromide salt.

The synthetic approach generally follows these steps:

  • Formation of an Intermediate Ammonium Salt:

    • The synthesis begins with the reaction of pyridin-2(1H)-one or a related pyridine derivative with an aminomethylating agent.
    • This step often involves the use of trialkylamines and electrophilic compounds (such as acid chlorides or anhydrides) to form ammonium salts as intermediates.
  • Conversion to Hydrobromide Salt:

    • The ammonium intermediate is then treated with hydrogen bromide solution.
    • The reaction mixture is heated at elevated temperatures (typically between 150°C and 300°C, preferably 180°C to 250°C) to facilitate the formation of the hydrobromide salt.
    • Water and solvents are carefully removed by distillation during this step to drive the reaction to completion.
  • Purification:

    • After reaction completion, the mixture is cooled and neutralized to a pH of around 9–10 using dilute sodium hydroxide.
    • Extraction with organic solvents such as ethyl acetate follows.
    • The organic phase is dried, filtered, and concentrated under reduced pressure to isolate the pure hydrobromide salt of 5-(aminomethyl)pyridin-2(1H)-one.

Reaction Conditions and Solvents

  • Solvents: The process employs a range of inert organic solvents as diluents, including aliphatic and aromatic hydrocarbons (e.g., pentane, hexane, toluene), ethers (e.g., tetrahydrofuran), ketones (e.g., acetone), and alcohols (e.g., methanol, ethanol).
  • Temperature: The key step of hydrobromide salt formation is conducted at elevated temperatures (150°C–300°C) under atmospheric or controlled pressure (0.01 to 200 bar).
  • Pressure: Atmospheric pressure is typical, but variations are possible depending on scale and equipment.
  • pH Adjustment: Post-reaction neutralization to pH 9–10 is critical for product isolation.

Key Intermediates and Reagents

  • Trialkylamines: Trimethylamine or triethylamine is commonly used for the formation of ammonium salts.
  • Electrophilic Compounds: Acid chlorides (e.g., acetyl chloride, benzoyl chloride), acid anhydrides, and other electrophiles such as phosgene or thionyl chloride facilitate the functionalization.
  • Hydrogen Bromide: Used in aqueous solution (commonly 48% strength) to convert intermediates into the hydrobromide salt.

Research Findings and Data Summary

Step Reagents/Conditions Description Outcome
1 Pyridin-2(1H)-one + aminomethylating agent Introduction of aminomethyl group at 5-position Formation of ammonium salt intermediate
2 Ammonium salt + HBr (48%) Heating at 180-250°C, distillation of water Formation of hydrobromide salt
3 Neutralization with NaOH (pH 9-10) Extraction with ethyl acetate, drying Isolation of pure this compound
  • The reaction yields are generally high, with purity suitable for research and further synthetic applications.
  • The hydrobromide salt form improves solubility and handling characteristics compared to the free base.
  • The process is scalable and adaptable for industrial synthesis with appropriate safety measures due to the use of corrosive reagents like hydrogen bromide and phosgene derivatives.

Q & A

Q. What are the optimized synthetic routes for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination and functional group substitution. For example:

  • Bromination: Reacting pyridin-2(1H)-one derivatives with brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) .
  • Aminomethylation: Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions and catalysts like Pd/C or CuI .

Critical Parameters:

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.
  • Temperature: Higher temperatures (≥80°C) accelerate side reactions (e.g., debromination), reducing yield .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., δ 8.2–8.5 ppm for pyridinone protons, δ 3.4–3.8 ppm for aminomethyl groups) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.02 for C₆H₇BrN₂O) .
  • HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Common Pitfalls:

  • Residual solvents (e.g., DMF) may obscure NMR signals; lyophilization or repeated precipitation is advised.
  • Bromine isotopic patterns in MS can complicate interpretation; use isotopic abundance calculators .

Advanced Research Questions

Q. How do electronic effects of the aminomethyl and bromine groups influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, while the aminomethyl group modulates electron density:

  • Suzuki Coupling: Bromine at position 5 facilitates Pd-catalyzed coupling with aryl boronic acids. The aminomethyl group at position 2 stabilizes intermediates via resonance, improving regioselectivity .
  • Controlled Experiments: Compare reactivity with analogs lacking the aminomethyl group (e.g., 5-bromopyridin-2(1H)-one). Data shows a 20–30% increase in coupling efficiency due to electronic stabilization .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects:

  • Tautomerism: The pyridinone ring exists in equilibrium between keto and enol forms. Use variable-temperature NMR (VT-NMR) to observe shifts (e.g., coalescence at 60°C in DMSO-d₆) .
  • Solvent Polarity: Polar solvents stabilize the enol form, altering NOE interactions. Compare data in CDCl₃ vs. D₂O .

Case Study:

  • Unexpected NOE between H3 and H5: Attributed to enol tautomer dominance in DMSO. Confirmed via deuterium exchange experiments .

Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Molecular Docking: Use software like AutoDock Vina to predict binding poses. The aminomethyl group forms hydrogen bonds with active-site residues (e.g., Asp189 in trypsin-like proteases) .

Validation:

  • Mutagenesis Studies: Compare binding affinity with mutated proteins (e.g., alanine scanning) to identify critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.